trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea
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Overview
Description
Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea is an organic compound with the molecular formula C13H24N2O3. It is characterized by the presence of two hydroxyl groups and a urea moiety, making it a versatile compound in various chemical reactions and applications. This compound is known for its unique structural properties, which include two six-membered rings and multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea typically involves the hydrogenation of 4,4’-isopropylidenediphenol (BPA) to form 2,2-bis(4-hydroxycyclohexyl)propane (HBPA). This process is carried out using a one-dimensional nickel-palladium catalyst under specific conditions. The reaction is conducted at 180°C and 70 kgf/cm² in an isopropanol medium . The high ratio of trans/trans HBPA is achieved by optimizing hydrogen pressure and reaction temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes using advanced catalytic systems. The use of nickel-palladium catalysts is common due to their efficiency in achieving high conversion rates and selectivity towards the desired trans/trans isomer .
Chemical Reactions Analysis
Types of Reactions
Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea involves its interaction with various molecular targets and pathways. The hydroxyl groups and urea moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Rel-trans-1-(4-Hydroxycyclohexyl)-3-methyl-1,3,5-triazinane-2,4,6-trione: This compound shares structural similarities with trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea, including the presence of hydroxyl groups and cyclic structures.
2,2-bis(4-hydroxycyclohexyl)propane (HBPA): This compound is a precursor in the synthesis of this compound and shares similar functional groups.
Uniqueness
This compound is unique due to its specific trans/trans configuration, which imparts distinct physical and chemical properties. This configuration enhances its stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,3-bis(4-hydroxycyclohexyl)urea |
InChI |
InChI=1S/C13H24N2O3/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h9-12,16-17H,1-8H2,(H2,14,15,18) |
InChI Key |
CHWFTRBAEVNHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2CCC(CC2)O)O |
Origin of Product |
United States |
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